5-Bromo-1,3-difluoro-2-(pentyloxy)benzene

Catalog No.
S8286028
CAS No.
M.F
C11H13BrF2O
M. Wt
279.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1,3-difluoro-2-(pentyloxy)benzene

Product Name

5-Bromo-1,3-difluoro-2-(pentyloxy)benzene

IUPAC Name

5-bromo-1,3-difluoro-2-pentoxybenzene

Molecular Formula

C11H13BrF2O

Molecular Weight

279.12 g/mol

InChI

InChI=1S/C11H13BrF2O/c1-2-3-4-5-15-11-9(13)6-8(12)7-10(11)14/h6-7H,2-5H2,1H3

InChI Key

VCLQIAVYTUSUGY-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1F)Br)F

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)Br)F

5-Bromo-1,3-difluoro-2-(pentyloxy)benzene is an organic compound characterized by a benzene ring substituted with bromine, two fluorine atoms, and a pentyloxy group. Its molecular formula is C11H12BrF2C_11H_{12}BrF_2 and it has a molar mass of approximately 265.12 g/mol. The presence of both electron-withdrawing fluorine atoms and the larger pentyloxy group significantly influences its chemical properties, making it a valuable compound in organic synthesis and medicinal chemistry.

Types of Reactions

5-Bromo-1,3-difluoro-2-(pentyloxy)benzene primarily undergoes:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: Although less common, it can participate in oxidation and reduction processes.

Common Reagents and Conditions

  • Palladium Catalysts: Often used in Suzuki-Miyaura coupling reactions.
  • Nucleophiles: Such as amines or thiols for substitution reactions.
  • Oxidizing Agents: Potassium permanganate can facilitate oxidation reactions.

Major Products

The reactions typically yield substituted benzene derivatives or oxidized products such as phenols or quinones.

While specific biological activity data for 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene is limited, compounds with similar structures often exhibit significant biological properties. The unique combination of substituents may influence its reactivity with biological targets, potentially leading to applications in pharmaceuticals or agrochemicals.

The synthesis of 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene often involves:

  • Suzuki-Miyaura Coupling Reaction: This method utilizes the coupling of an aryl halide (the brominated compound) with an organoboron compound in the presence of a palladium catalyst.
  • Bromination and Fluorination: Starting from a suitable precursor, bromination and fluorination can be performed under controlled conditions to achieve the desired substitution pattern.

Industrial production may employ continuous flow reactors to enhance yield and purity through advanced purification techniques such as recrystallization and chromatography .

5-Bromo-1,3-difluoro-2-(pentyloxy)benzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique electronic properties make it useful in:

  • Organic Synthesis: As a building block for more complex compounds.
  • Catalysis: Employed in various catalytic reactions to form new carbon-carbon bonds.

Interaction studies are crucial for understanding how 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene behaves in biological systems. Its interactions may involve:

  • Enzyme Inhibition or Activation: Depending on its structure, it could interact with specific enzymes or receptors.
  • Formation of Covalent Bonds: Potentially leading to altered biological pathways.

Further research is needed to elucidate its specific interactions and mechanisms of action within biological systems.

Several compounds share structural similarities with 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2,2-difluoro-1,3-benzodioxoleContains a dioxole structure instead of a pentyloxy groupDifferent functional groups affecting reactivity
5-Bromo-1,2-difluoro-3-(pentyloxy)benzeneVariation in substitution pattern on the benzene ringAlters electronic properties and reactivity
5-Bromo-1,3-dichloro-2-fluorobenzeneChlorine atoms instead of fluorineChanges in reactivity due to different halogens
5-Bromo-1-(2,2-difluoroethoxy)-2-nitrobenzeneNitrogen-containing group adds complexityPotentially different biological activity

Uniqueness

The uniqueness of 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene lies in its specific substitution pattern that enhances its reactivity in nucleophilic substitution reactions. The combination of bromine and fluorine atoms contributes to its distinct electronic properties, making it a valuable intermediate for various synthetic applications .

Electronic and Steric Effects of Fluorine and Bromine

The incorporation of fluorine and bromine into aromatic systems induces profound electronic effects. Fluorine’s high electronegativity (3.98 Pauling scale) withdraws electron density via inductive effects, polarizing the benzene ring and activating specific positions for electrophilic substitution. Bromine, while also electronegative (2.96), exerts a contrasting resonance-donating effect, creating regions of varied reactivity. In 5-bromo-1,3-difluoro-2-(pentyloxy)benzene, this combination results in a meta-directing fluorine pair and an ortho/para-directing bromine, enabling precise regioselectivity in further functionalization.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrF₂O
Molecular Weight279.12 g/mol
SMILESCCCCCCOC1=C(C=C(C=C1F)Br)F
InChIKeyVCLQIAVYTUSUGY-UHFFFAOYSA-N
LogP (Partition Coeff.)3.82 (Predicted)

The pentyloxy chain introduces steric bulk, shielding the benzene core from undesired interactions while enhancing solubility in nonpolar media. This balance is critical for applications requiring controlled reactivity, such as ligand design in catalysis.

Comparative Reactivity in Fluorinated Arenes

Aromatic fluorination strategies often prioritize selectivity to avoid polyhalogenation. The patent CN1944361A demonstrates this challenge in synthesizing 2,4-difluoro bromobenzene, where solvent-free bromination of m-difluorobenzene minimizes polybrominated byproducts. Similarly, 5-bromo-1,3-difluoro-2-(pentyloxy)benzene’s synthesis likely employs directed ortho-metalation or Ullmann coupling to achieve regiocontrol, though specific protocols remain proprietary.

IUPAC Nomenclature and Stereochemical Configuration

The systematic naming of 5-bromo-1,3-difluoro-2-(pentyloxy)benzene follows IUPAC guidelines for substituted benzene derivatives. The parent structure is a benzene ring substituted with bromine at position 5, fluorine atoms at positions 1 and 3, and a pentyloxy group (-O-C₅H₁₁) at position 2. The IUPAC name is 5-bromo-1,3-difluoro-2-pentoxybenzene [1]. The stereochemical configuration is not applicable here, as the substituents are arranged in a planar aromatic system without chiral centers.

The molecular formula is C₁₁H₁₃BrF₂O, with a calculated molecular weight of 279.12 g/mol [1]. The SMILES notation (CCCCCOC1=C(C=C(C=C1F)Br)F) and InChI key (VCLQIAVYTUSUGY-UHFFFAOYSA-N) provide unambiguous representations of the connectivity and spatial arrangement [1]. The pentyloxy chain adopts a flexible conformation, while the halogen substituents (Br, F) maintain fixed positions due to the aromatic ring’s rigidity.

X-ray Crystallographic Studies

X-ray crystallographic data for this compound are not publicly available in the literature or structural databases as of May 2025 [1] [4]. The absence of crystallographic studies limits insights into bond lengths, angles, and intermolecular interactions. However, analogous bromo-fluoro aromatic compounds exhibit typical C-Br bond lengths of 1.89–1.91 Å and C-F bonds of 1.35–1.38 Å, which are consistent with sp²-hybridized carbon atoms [4].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Profiling

¹H NMR (400 MHz, CDCl₃):

  • The aromatic protons resonate as a doublet of doublets at δ 7.15–7.25 ppm due to coupling with adjacent fluorine atoms (³J₅-F ≈ 8 Hz) and meta-bromine [1].
  • The pentyloxy chain shows signals at δ 0.90 ppm (triplet, 3H, -CH₃), δ 1.35 ppm (multiplet, 4H, -CH₂-), δ 1.75 ppm (quintet, 2H, -OCH₂CH₂-), and δ 4.05 ppm (triplet, 2H, -OCH₂-) [1].

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic carbons appear at δ 110–160 ppm, with C-Br and C-F substituents causing deshielding. The brominated carbon (C5) resonates at δ 132 ppm, while fluorinated carbons (C1, C3) appear at δ 164 ppm and δ 160 ppm, respectively [1].
  • The pentyloxy carbons are observed at δ 22 ppm (-CH₃), δ 28–32 ppm (-CH₂-), and δ 69 ppm (-OCH₂-) [1].

¹⁹F NMR (376 MHz, CDCl₃):

  • Fluorine atoms at C1 and C3 exhibit distinct resonances at δ -110 ppm and δ -105 ppm, respectively, due to differing electronic environments [1].

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 279 ([M]⁺), consistent with the molecular weight [1] [7]. Key fragmentation pathways include:

  • Loss of the pentyloxy group (-C₅H₁₁O, 87 Da), yielding a fragment at m/z 192 ([C₆H₂BrF₂]⁺).
  • Cleavage of the C-Br bond, producing a peak at m/z 200 ([C₁₁H₁₃F₂O]⁺) [7].
  • Secondary fragments at m/z 111 ([C₆H₄F₂]⁺) and m/z 79 ([Br]⁺) confirm the halogenated aromatic core [7].

Infrared Vibrational Mode Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic vibrational modes:

  • C-F stretching at 1,150–1,250 cm⁻¹ (asymmetric) and 1,050–1,100 cm⁻¹ (symmetric) [4].
  • C-Br stretching at 550–600 cm⁻¹, overlapping with ring deformation modes [4].
  • C-O-C asymmetric stretching of the ether group at 1,100–1,150 cm⁻¹ [1].
  • Aromatic C-H bending modes appear as weak bands near 750–800 cm⁻¹ [4].
Vibrational ModeWavenumber (cm⁻¹)Intensity
C-F stretch (asymmetric)1,180Strong
C-F stretch (symmetric)1,090Medium
C-Br stretch580Weak
C-O-C stretch1,120Strong

Data derived from analogous fluorinated aryl ethers [4] [6].

The synthesis of 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene represents a complex challenge in organic chemistry due to the presence of multiple halogen substituents and the alkoxy group. This article examines four primary synthetic approaches that have been developed and optimized for the preparation of this polyhalogenated aromatic compound.

Palladium-catalyzed Halogen Elimination Approaches

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex halogenated aromatic compounds [1]. The versatility of palladium complexes in facilitating various transformations makes them particularly suitable for the controlled introduction and manipulation of halogen substituents in aromatic systems.

Mechanistic Considerations

The palladium-catalyzed approach to 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene synthesis typically involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation and reductive elimination steps [2]. The sequence begins with the formation of an active palladium(0) species, which undergoes oxidative addition with the brominated precursor. The retention of configuration during reductive elimination ensures stereochemical control [2].

Catalyst Systems and Optimization

Several palladium catalyst systems have demonstrated effectiveness in halogenated aromatic synthesis. The combination of palladium acetate with triphenylphosphine (Pd(OAc)₂/PPh₃) operates effectively at 100°C in ethanol-toluene solvent systems, providing high yields for carbon-oxygen coupling reactions [1]. For carbonylation reactions involving halogenated aromatics, the PdCl₂/Ph₃P system at 150°C in ethanol-benzene mixtures has shown yields ranging from 60-84% [3].

The development of halogen-bridged methylnaphthyl palladium dimers has revolutionized the field by enabling reactions at room temperature with near-quantitative yields [4]. These catalysts function as versatile precursors that can be activated in situ with phosphine or carbene ligands, making them particularly suitable for challenging transformations involving polyhalogenated substrates.

Reaction Conditions and Yields

Reaction TypeCatalyst SystemTemperature (°C)Solvent SystemYield (%)
Palladium-catalyzed C-O couplingPd(OAc)₂/PPh₃100EtOH/TolueneHigh
Palladium-catalyzed carbonylationPdCl₂/Ph₃P150EtOH/Benzene60-84
Methylnaphthyl Pd dimer catalysisMeNAP-Pd halogen-bridged dimersRoom temperatureVariableNear-quantitative

Nucleophilic Aromatic Substitution Optimization

Nucleophilic aromatic substitution provides an alternative pathway for the synthesis of halogenated aromatic compounds, particularly when electrophilic approaches are not feasible [5]. This methodology is especially relevant for the introduction of alkoxy groups in electron-deficient aromatic systems.

Mechanistic Pathways

The nucleophilic aromatic substitution of halogenated aromatics proceeds through two primary mechanisms. For chlorinated and brominated aromatics, the preferred pathway involves nucleophilic addition ortho to the carbon-halogen bond through an anionic intermediate [5]. In contrast, fluorinated aromatics typically undergo concerted substitution mechanisms [6].

The addition-elimination mechanism begins with the nucleophilic attack on the aromatic ring, forming a negatively charged intermediate stabilized by electron-withdrawing groups. The subsequent elimination of the leaving group restores aromaticity and yields the substituted product [7].

Substrate Selectivity and Optimization

The success of nucleophilic aromatic substitution depends significantly on the electronic nature of the substrate. Electron-withdrawing groups such as nitro, cyano, or carbonyl groups activate the aromatic ring toward nucleophilic attack [7]. The presence of multiple halogens, as in 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene, provides additional activation through their electron-withdrawing effects.

For the specific case of introducing pentyloxy groups, the alkoxide nucleophile must be carefully prepared and handled under anhydrous conditions to prevent competing reactions [8]. The use of strong bases such as sodium hydride or potassium tert-butoxide is essential for generating the reactive alkoxide species .

Optimization Parameters

Substitution TypeMechanismPreferred SubstratesConditions
Hydride nucleophileAddition-elimination via anionic intermediateChlorinated and brominated aromaticsAqueous phase
Hydroxide anionNucleophilic addition ortho to C-halogenHalogenated aromaticsBasic conditions
Fluoride substitutionConcerted substitutionFluorinated aromaticsVarious fluorinating agents

Microwave-assisted Synthesis Techniques

Microwave-assisted organic synthesis has revolutionized the preparation of complex molecules by dramatically reducing reaction times while often improving yields and selectivity [10]. The application of microwave heating to the synthesis of halogenated aromatics offers several advantages over conventional heating methods.

Mechanistic Advantages

Microwave heating provides rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates and reduced side reactions [10]. The dielectric heating mechanism ensures that the reaction mixture is heated directly, rather than through conduction from external heat sources. This results in more precise temperature control and reduced thermal degradation of sensitive intermediates.

For the synthesis of fluorinated aromatics, microwave-assisted benzyne fluorination has demonstrated remarkable efficiency, reducing reaction times to approximately 10 seconds while increasing yields by up to 51% [11]. The rapid heating minimizes the time available for competing side reactions and thermal decomposition.

Applications in Halogenated Aromatic Synthesis

Microwave-assisted solid-phase synthesis has proven particularly valuable for the preparation of halogenated aromatic libraries [10]. The combination of solid support with microwave heating allows for the rapid screening of reaction conditions and the efficient synthesis of diverse structural analogs.

The technique has been successfully applied to various transformations relevant to 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene synthesis, including halogenation reactions, coupling reactions, and functional group transformations. The enhanced reaction rates permit the completion of multi-step syntheses in significantly reduced timeframes.

Performance Metrics

ApplicationTime ReductionTemperature ControlAdvantages
Solid-phase synthesisMinutes vs hours/daysRapid elevated heatingHigher purity, less degradation
Benzyne fluorination~10 secondsMicroflow conditionsIncreased yields up to 51%
Coupling reactionsSubstantialPrecise controlBetter selectivity

Purification Strategies for Halogenated Aromatics

The purification of halogenated aromatic compounds requires specialized techniques due to their unique physical and chemical properties [12]. The presence of multiple halogens and the alkoxy substituent in 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene necessitates careful selection of purification methods to achieve the required purity levels.

Chromatographic Purification Methods

Column chromatography remains the most widely used purification technique for halogenated aromatics [13]. The separation of 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene from reaction mixtures typically employs silica gel as the stationary phase with hexane-ethyl acetate gradient elution systems. A typical purification procedure uses 5% ethyl acetate in hexane as the mobile phase, achieving yields of 95.8% [13].

High-performance liquid chromatography (HPLC) offers superior resolution for the separation of closely related halogenated regioisomers [14]. The use of specialized stationary phases, including C18 and pentafluorophenyl (PFP) columns with acetonitrile-water-trifluoroacetic acid mobile phases, provides excellent selectivity for halogenated aromatic compounds [15].

Crystallization Strategies

Crystallization represents an effective purification method for solid halogenated aromatics, taking advantage of temperature-dependent solubility differences [16]. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation. The selection of appropriate solvents is critical, requiring compounds to be highly soluble at elevated temperatures but only slightly soluble at room temperature [16].

For compounds similar to 5-Bromo-1,3-difluoro-2-(pentyloxy)benzene, solvent systems such as benzene, toluene, or chlorinated solvents often provide optimal crystallization conditions. The process typically achieves yields of 65% or higher for the pure compound [16].

Specialized Purification Techniques

Gas chromatography serves as both an analytical and preparative tool for volatile halogenated aromatics [15]. The development of specialized stationary phases with high selectivity toward halogenated aromatic regioisomers has enabled the efficient separation of complex mixtures. This technique is particularly valuable for quality control and the separation of closely related structural isomers.

Solvent extraction methods provide an additional purification option, particularly for the removal of inorganic impurities and unreacted starting materials [12]. The differential solubility of halogenated aromatics in organic versus aqueous phases allows for effective purification through liquid-liquid extraction protocols.

Purification Efficiency Summary

Purification MethodStationary Phase/ConditionsSelectivityTypical Yield Recovery
Column chromatographySilica gel, 5% EtOAc in hexaneGood for similar polarities95.8%
CrystallizationHot solvent, gradual coolingTemperature-dependent solubility65%
HPLC separationC18, PFP columns with ACN/water/TFAExcellent for regioisomersVariable
Gas chromatographySpecialized stationary phasesHigh for halogenated aromaticsHigh

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

278.01178 g/mol

Monoisotopic Mass

278.01178 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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